GA 0113 Endothelial Protection: Functional Improvement Comparable to ACE Inhibition in Diabetic Hypertension
In a diabetic spontaneously hypertensive rat (SHR-DM) model, GA 0113 produced significant improvement in endothelial function that was quantitatively and functionally comparable to the ACE inhibitor quinapril. Both agents significantly improved the vasodilator response to acetylcholine (P < 0.01) relative to vehicle-treated SHR-DM [1].
| Evidence Dimension | Vasodilator response to acetylcholine (endothelial function) |
|---|---|
| Target Compound Data | Significant improvement (P < 0.01 vs vehicle-treated SHR-DM) |
| Comparator Or Baseline | Quinapril (ACE inhibitor): significant improvement (P < 0.01 vs vehicle); vehicle: no improvement |
| Quantified Difference | GA 0113 and quinapril produced statistically indistinguishable improvements; both increased vascular HGF and c-met expression in SHR-DM |
| Conditions | Diabetic spontaneously hypertensive rats (SHR-DM); diabetes induced by streptozotocin |
Why This Matters
This head-to-head evidence establishes GA 0113 as a valid and effective AT1 receptor antagonist tool for diabetic cardiovascular research, providing a direct alternative to ACE inhibition with a distinct mechanistic pathway.
- [1] Nishikawa M, et al. Improvement of endothelial dysfunction by angiotensin II blockade accompanied by induction of vascular hepatocyte growth factor system in diabetic spontaneously hypertensive rats. Heart and Vessels. 2003. View Source
